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Compound of Interest

Compound Name:
N-benzhydryl-2-

hydroxybenzamide

Cat. No.: B3333144 Get Quote

A Comparative Guide to the Efficacy of N-Benzhydryl-2-hydroxybenzamide Analogs and

Related Benzamides For researchers, scientists, and drug development professionals, this

guide provides an objective comparison of the biological activities of N-benzhydryl-2-
hydroxybenzamide analogs and related benzamide derivatives. The information is compiled

from recent studies and presented with supporting experimental data to facilitate informed

decisions in drug discovery and development.

Data Presentation
The following tables summarize the quantitative efficacy data for various benzamide derivatives

across different biological activities.

Table 1: Anticonvulsant Activity of Benzamide
Derivatives
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Compound Test Model
ED50
(mg/kg)

Neurotoxici
ty (TD50
mg/kg)

Protective
Index (PI =
TD50/ED50)

Source

N-benzyl-2-

acetamido-3-

methoxypropi

onamide (18)

MES (mice,

i.p.)
8.3 >100 >12 [1]

(R)-N-benzyl-

2-acetamido-

3-

methoxypropi

onamide

((R)-18)

MES (mice,

i.p.)
4.5 >100 >22.2 [1]

N-benzyl-2-

acetamido-3-

ethoxypropio

namide (19)

MES (mice,

i.p.)
17.3 >100 >5.8 [1]

N-benzyl-2-

acetamido-3-

methoxypropi

onamide (18)

MES (rats,

p.o.)
3.9 >100 >25.6 [1]

Phenytoin
MES (mice,

i.p.)
6.5 - - [1]

Phenytoin
MES (rats,

p.o.)
23 - - [1]

1-

cyclopentene

carboxylic

acid

benzylamide

(9)

MES (mice) 85.36 >100 2.49 [2]

1-

cyclopentene

scPTZ (mice) 1.37 >100 1.37 [2]
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carboxylic

acid

benzylamide

(9)

1-

cyclopentene

carboxylic

acid

benzylamide

(9)

6Hz-EST

(mice)
50.29 - - [2]

cyclopentane

carboxylic

acid

benzylamide

(11)

Pilocarpine-

induced

seizures

154.75 - - [2]

((benzyloxy)b

enzyl)propan

amide

derivative (5)

MES (mice,

i.p.)
48.0 >300 >6.25 [3]

((benzyloxy)b

enzyl)propan

amide

derivative (5)

6 Hz (32 mA)

(mice, i.p.)
45.2 >300 >6.64 [3]

((benzyloxy)b

enzyl)propan

amide

derivative (5)

6 Hz (44 mA)

(mice, i.p.)
201.3 >300 >1.49 [3]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; 6Hz-EST: 6 Hz

electroshock test; i.p.: intraperitoneal; p.o.: oral.

Table 2: Anti-inflammatory Activity of Benzamide
Derivatives
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Compound Assay IC50 Species Source

N-(2-bromo-

phenyl)-2-

hydroxy-

benzamide

derivatives

Protease

inhibition

0.04–0.07

mg/mL
In vitro [4][5]

Acetylsalicylic

acid (Aspirin)

Protease

inhibition

0.4051 ± 0.0026

mg/mL
In vitro [4][5]

2-((4-

ethylphenoxy)me

thyl)-N-

(phenylcarbamot

hioyl)benzamide

(1a)

Carrageenan-

induced paw

edema

26.81% inhibition Mice [6]

2-((4-

ethylphenoxy)me

thyl)-N-(4-

chlorophenylcarb

amothioyl)benza

mide (1d)

Carrageenan-

induced paw

edema

>26.81%

inhibition
Mice [6]

2-((4-

ethylphenoxy)me

thyl)-N-(4-

methoxyphenylc

arbamothioyl)ben

zamide (1e)

Carrageenan-

induced paw

edema

61.45% inhibition Mice [6]

2-((4-

ethylphenoxy)me

thyl)-N-(4-

fluorophenylcarb

amothioyl)benza

mide (1f)

Carrageenan-

induced paw

edema

>26.81%

inhibition
Mice [6]

2-((4-

ethylphenoxy)me

Carrageenan-

induced paw

61.45% inhibition Mice [6]
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thyl)-N-(4-

bromophenylcarb

amothioyl)benza

mide (1h)

edema

Indomethacin

Carrageenan-

induced paw

edema

22.43% inhibition Mice [6]

Table 3: Anticancer Activity of N-benzyl-2-
fluorobenzamides against EGFR/HDAC3

Compound Target IC50 Cell Line Source

38 EGFR 20.34 nM - [7]

38 HDAC3 1.09 µM - [7]

38 Proliferation 1.98 µM MDA-MB-231 [7]

Chidamide Proliferation 24.37 µM MDA-MB-231 [7]

Table 4: Antimicrobial Activity of Benzamide Derivatives
Compound Organism MIC (µg/mL) Source

5a B. subtilis 6.25 [8]

5a E. coli 3.12 [8]

6b E. coli - [8]

6b B. subtilis 6.25 [8]

6c E. coli 3.12 [8]

6c B. subtilis - [8]

N-(2-bromo-phenyl)-2-

hydroxy-benzamide

derivatives

Gram-positive

bacteria
2.5–5.0 mg/mL [4][5]
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Experimental Protocols
Anticonvulsant Activity Evaluation
Maximal Electroshock (MES) Test This test is a model for generalized tonic-clonic seizures.[9]

Animals: Male mice or rats are used.

Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally

(p.o.) at various doses.

Induction of Seizure: A convulsive stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz) is

delivered for 0.2 seconds through corneal electrodes.

Endpoint: The ability of the test compound to prevent the hind limb tonic extensor component

of the seizure is recorded.

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals

from the seizure, is calculated.[1]

Subcutaneous Pentylenetetrazole (scPTZ) Test This test is a model for absence seizures.

Animals: Male mice are used.

Drug Administration: The test compounds are administered at various doses.

Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected

subcutaneously.

Endpoint: The ability of the compound to prevent clonic seizures for a period of 30 minutes is

observed.

Data Analysis: The ED50 is determined.[2]

Rotarod Neurotoxicity Test This test assesses motor impairment and potential neurotoxicity.

Animals: Male mice are used.

Procedure: The animals are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm).
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Drug Administration: The test compounds are administered.

Endpoint: The inability of the animal to remain on the rod for a predetermined amount of time

(e.g., 1 minute) is considered a sign of neurotoxicity.

Data Analysis: The median toxic dose (TD50), the dose that causes 50% of the animals to

fail the test, is calculated.[1][9]

Anti-inflammatory Activity Evaluation
Carrageenan-Induced Paw Edema Test This is a model of acute inflammation.

Animals: Male mice are used.

Procedure: Paw volume is measured before any treatment.

Drug Administration: The test compounds or a reference drug (e.g., indomethacin) are

administered.

Induction of Inflammation: A 1% carrageenan solution is injected into the sub-plantar region

of the right hind paw.

Measurement: Paw volume is measured again at specific time intervals after carrageenan

injection.

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in

paw volume in the treated group to the control group.[6]

In Vitro Protease Inhibition Assay This assay evaluates the ability of a compound to inhibit

protein denaturation.

Reaction Mixture: A mixture containing trypsin, Tris-HCl buffer, and the test compound is

prepared.

Incubation: The mixture is incubated at 37°C for 5 minutes.

Substrate Addition: Bovine serum albumin (BSA) is added to the mixture.
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Second Incubation: The mixture is incubated again for 20 minutes.

Termination of Reaction: Perchloric acid is added to stop the reaction.

Measurement: The absorbance of the supernatant is measured at 280 nm.

Data Analysis: The percentage inhibition of protease activity is calculated. The IC50 value,

the concentration required to inhibit 50% of the enzyme activity, is determined.[4][5]

Antimicrobial Activity Evaluation
Broth Microdilution Method This method determines the Minimum Inhibitory Concentration

(MIC) of a compound.

Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in

microtiter plates.

Inoculation: A standardized suspension of the target microorganism is added to each well.

Incubation: The plates are incubated under appropriate conditions for the microorganism to

grow.

Endpoint: The MIC is the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.[4][5][8]
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Compound Synthesis & Characterization
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Caption: General workflow for the synthesis and anticonvulsant evaluation of novel

compounds.
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Caption: Inhibition of the NF-κB inflammatory signaling pathway by benzamide derivatives.[10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b3333144?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/10331648/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3333144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell

EGF

EGFR

binds

Proliferation & Survival
Signaling Cascade

activates

Apoptosis

suppresses Cell Migration

promotes

Histone

Condensed Chromatin
(Gene Repression)

HDAC3

deacetylates

suppresses

N-benzyl-2-fluorobenzamide
(Compound 38)

Inhibits Inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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